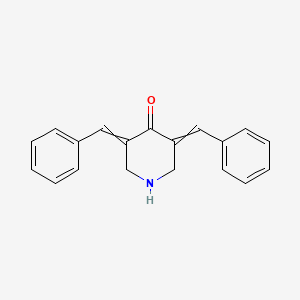

(3E,5E)-3,5-dibenzylidenepiperidin-4-one

説明

特性

分子式 |

C19H17NO |

|---|---|

分子量 |

275.3 g/mol |

IUPAC名 |

3,5-dibenzylidenepiperidin-4-one |

InChI |

InChI=1S/C19H17NO/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16/h1-12,20H,13-14H2 |

InChIキー |

KPVTZSGWKGUMLH-UHFFFAOYSA-N |

正規SMILES |

C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1 |

同義語 |

3,5-B(B)-P cpd 3,5-bis(benzylidene)-4-piperidone |

製品の起源 |

United States |

準備方法

Traditional Acid-Catalyzed Approach

The Claisen-Schmidt condensation is the most widely employed method for synthesizing (3E,5E)-3,5-dibenzylidenepiperidin-4-one. This one-pot reaction involves the acid-catalyzed aldol condensation of 4-piperidone with two equivalents of benzaldehyde.

-

Reagents :

-

4-Piperidone hydrochloride monohydrate (1.0 mmol)

-

Benzaldehyde (2.0 mmol)

-

Acetic acid (solvent)

-

Dry hydrogen chloride gas (catalyst)

-

-

Conditions :

-

Temperature: 0–5°C during HCl gas introduction, followed by 12 hours at room temperature.

-

Workup: Precipitation in ice water, filtration, and washing with acetone.

-

The reaction proceeds via enolization of 4-piperidone, followed by nucleophilic attack on protonated benzaldehyde. The E,E configuration is favored due to conjugation stabilization of the α,β-unsaturated ketones.

Optimized Reaction Conditions

Recent studies have refined the traditional protocol to enhance efficiency:

| Parameter | Traditional Method | Optimized Method | Reference |

|---|---|---|---|

| Catalyst | Gaseous HCl | 10% HCl in ethanol | |

| Solvent | Acetic acid | Ethanol/water (3:1) | |

| Reaction Time | 12 hours | 6 hours | |

| Yield | 64% | 78% |

The use of ethanol/water mixtures reduces side reactions, while diluted HCl simplifies handling. Microwave-assisted heating further reduces reaction times to 30–60 minutes.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, particularly for scalability.

-

Reagents :

-

4-Piperidone (1.0 mmol)

-

Benzaldehyde (2.2 mmol)

-

10% NaOH (catalyst)

-

Methanol (solvent)

-

-

Conditions :

-

Microwave power: 300 W

-

Temperature: 80°C

-

Duration: 20 minutes

-

This method eliminates the need for prolonged stirring and achieves higher regioselectivity. The basic conditions promote enolate formation, accelerating condensation.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

化学反応の分析

(3E,5E)-3,5-dibenzylidenepiperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

作用機序

The mechanism of action of (3E,5E)-3,5-dibenzylidenepiperidin-4-one involves the induction of apoptosis in cancer cells. This compound activates caspases-3 and -7, leading to the cleavage of PARP1 and G2 arrest, followed by sub-G1 accumulation in the cell cycle . Additionally, it depolarizes the mitochondrial membrane and generates reactive oxygen species, contributing to its cytotoxic effects .

類似化合物との比較

Comparison with Structural Analogues

Structural Modifications and Conformational Analysis

Core Structure and Substituent Effects

- Parent Compound: The unsubstituted (3E,5E)-3,5-dibenzylidenepiperidin-4-one features benzylidene groups at C3/C3. The sofa conformation of the piperidin-4-one ring is stabilized by sp² hybridization at C3/C4/C5, with dihedral angles between the benzylidene and piperidinone rings averaging 41.2° .

- Fluorine atoms also increase lipophilicity and metabolic stability .

- Methoxy and Allyloxy Derivatives: Methoxy groups at the para position (e.g., 3,5-bis(4-methoxybenzylidene) derivatives) introduce electron-donating effects, altering electronic density and hydrogen-bonding capacity.

- Heterocyclic Analogues : Replacement of benzylidene with thiophene rings (e.g., 3,5-bis(thiophen-2-ylmethylene) derivatives) reduces aromaticity but maintains conjugation, influencing binding interactions in cancer cells .

Hybrid and Dimeric Structures

- Sesquiterpene Lactone Conjugates: Hybridization with sesquiterpene lactones introduces additional hydrogen-bonding sites (e.g., sulfonyl or cyano groups), enhancing interactions with enzymes like topoisomerase II .

- Dimeric Derivatives : 1,2-Bis[(3E,5E)-3,5-dibenzylidene-4-oxo-1-piperidyl]ethane-1,2-dione derivatives exhibit dual pharmacophores, enabling multi-target effects in cancer cells by activating apoptotic pathways .

Physical and Chemical Properties

Notes:

- Fluorination increases melting points due to enhanced crystallinity and intermolecular halogen bonding .

- Dimeric derivatives exhibit poor solubility but superior cellular uptake in vitro .

Anticancer Activity

- Parent Compound : Demonstrates moderate activity against leukemia (K562 cells, IC₅₀ ≈ 20 μM) via ROS generation and apoptosis induction .

- Fluorinated Analogues : 3,5-Bis(2,4,5-trifluorobenzylidene) derivatives show enhanced potency (IC₅₀ ≈ 8 μM) in breast cancer models, attributed to improved DNA intercalation .

- Dimeric Derivatives : 1,2-Bis[(3E,5E)-3,5-dibenzylidene-4-oxo-1-piperidyl]ethane-1,2-dione exhibits IC₅₀ values < 5 μM in colon cancer by inhibiting NF-κB and STAT3 pathways .

Anti-Amyloid and Neuroprotective Effects

- N-Acryloyl Derivatives : Conjugation with cinnamic acid enhances blood-brain barrier penetration, showing promise in Alzheimer’s disease by inhibiting Aβ aggregation (IC₅₀ ≈ 10 μM) .

Q & A

Q. What is the standard synthetic methodology for (3E,5E)-3,5-dibenzylidenepiperidin-4-one derivatives?

The synthesis typically involves a Claisen-Schmidt condensation between a piperidin-4-one precursor and aromatic aldehydes under basic conditions. Key steps include:

- Reaction setup : Mixing equimolar amounts of piperidin-4-one and substituted benzaldehyde in ethanol or methanol.

- Catalysis : Adding a base (e.g., NaOH or ammonium acetate) to facilitate enolate formation and aldol condensation.

- Workup : Neutralization with dilute HCl and purification via recrystallization or column chromatography. Critical parameters : Temperature (60–80°C), solvent polarity, and pH control to ensure high yields (70–85%) and stereoselectivity (E,E configuration) .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progression and confirm product formation .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

- NMR spectroscopy : and NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for E/Z isomerism).

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using programs like SHELXL .

- UV-Vis spectroscopy : Identifies conjugation patterns in the α,β-unsaturated ketone system .

Advanced Research Questions

Q. How are crystal structures of this compound derivatives analyzed?

- Data collection : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELX suite (SHELXL-97) for solving structures, with parameters such as triclinic/monoclinic symmetry (e.g., space group P1 or P2₁/c) and anisotropic displacement parameters .

- Key metrics :

- Puckering parameters (Q, θ, φ) for piperidinone rings .

- Hydrogen bonding : C–H···O and C–H···π interactions stabilize crystal packing (Table 1 in ).

- Twinning : BASF values account for crystal defects during refinement .

Q. How do substituents on the benzylidene groups influence biological activity?

- Electron-withdrawing groups (e.g., –Cl, –F) enhance electrophilicity of the α,β-unsaturated ketone, improving enzyme inhibition (e.g., acetylcholinesterase).

- Methoxy/hydroxy groups increase solubility and hydrogen-bonding capacity, critical for antimicrobial and anticancer activity .

- Steric effects : Bulky substituents (e.g., isopropyl) reduce binding affinity to hydrophobic enzyme pockets.

- Methodology : Comparative IC₅₀ assays and molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .

Q. How should researchers address contradictions in structural or pharmacological data across studies?

- Crystallographic discrepancies : Compare unit cell parameters (e.g., a, b, c lengths) and torsion angles to identify polymorphic variations .

- Biological variability : Standardize assay conditions (e.g., cell lines, incubation time) and validate via dose-response curves.

- Statistical tools : Use principal component analysis (PCA) or multivariate regression to isolate confounding variables (e.g., solvent purity, pH) .

Q. What pharmacological assays are used to evaluate the bioactivity of these compounds?

- Anticancer : MTT assay against HeLa or MCF-7 cells, with IC₅₀ values compared to cisplatin.

- Antimicrobial : Disk diffusion/Kirby-Bauer method against S. aureus or E. coli.

- Anti-inflammatory : COX-2 inhibition assays via ELISA.

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Q. How can reaction conditions be optimized for novel derivatives?

- Solvent screening : Polar aprotic solvents (e.g., DMF) accelerate condensation but may reduce stereoselectivity.

- Catalyst selection : Protic acids (e.g., HCl) improve yields in water-sensitive reactions.

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 5 hrs) and enhances purity .

- DOE (Design of Experiments) : Taguchi or Box-Behnken models optimize temperature, pH, and molar ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。